molecular formula C16H18ClN3OS B2617407 5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034322-40-0

5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2617407
CAS No.: 2034322-40-0
M. Wt: 335.85
InChI Key: PUKNOEJRKMHJAA-UHFFFAOYSA-N
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Description

5-Chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a piperidine scaffold substituted at the 1-position with a pyridin-4-yl group and at the 4-position with a methyl linker to the carboxamide moiety. This compound shares structural similarities with clinically approved Factor Xa inhibitors, such as rivaroxaban, but differs in its heterocyclic substituents.

Properties

IUPAC Name

5-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c17-15-2-1-14(22-15)16(21)19-11-12-5-9-20(10-6-12)13-3-7-18-8-4-13/h1-4,7-8,12H,5-6,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKNOEJRKMHJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine. This involves the reduction of pyridine to piperidine, followed by functionalization at the 4-position.

    Thiophene Ring Functionalization: The thiophene ring is chlorinated at the 5-position and then functionalized with a carboxamide group.

    Coupling Reaction: The piperidine intermediate is then coupled with the functionalized thiophene ring through a nucleophilic substitution reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and carboxamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic properties and its potential effects on different physiological systems.

    Materials Science: Its unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycles: The target compound lacks the oxazolidinone ring present in rivaroxaban, replacing it with a piperidine-pyridine system. This structural divergence may alter binding kinetics to Factor Xa or other targets .
  • Stereochemistry : Rivaroxaban’s (S)-enantiomer exhibits superior activity compared to its (R)-counterpart, underscoring the importance of chirality in drug design. The target compound’s piperidine-4-ylmethyl group may introduce a chiral center, warranting further stereochemical analysis .

Comparison with Piperidine-Containing Analogues

Table 2: Piperidine-Based Analogues with Divergent Pharmacological Profiles

Compound Name Substituents on Piperidine Target/Activity References
Target Compound 1-(Pyridin-4-yl) Hypothesized anticoagulant -
5-Chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide 1-(Dimethylsulfamoyl) Unknown (sulfamoyl may enhance metabolic stability)
ML267 (Piperazine-carbothioamide) 3-Chloro-5-(trifluoromethyl)pyridin Bacterial phosphopantetheinyl transferase inhibitor
DMPI (Piperidin-4-yl-indole derivative) 1-[(2,3-Dimethyl-phenyl)methyl] MRSA synergist with carbapenems

Key Observations:

  • Piperidine Modifications : The target’s pyridinyl group contrasts with sulfamoyl () or arylalkyl () substituents, which may influence target selectivity. For example, dimethylsulfamoyl groups could enhance metabolic stability via steric hindrance of enzymatic degradation .
  • Scaffold Versatility : Piperidine derivatives demonstrate broad applicability, from anticoagulation (target compound) to antibacterial (ML267) and anti-MRSA (DMPI) activities, highlighting the scaffold’s adaptability .

Pharmacokinetic and Physicochemical Considerations

  • Solubility and Bioavailability: Rivaroxaban’s morpholinone-phenyl group contributes to moderate aqueous solubility (0.2 mg/mL), while the target’s pyridinyl group may improve polarity and dissolution .
  • Crystalline Forms : Patent literature describes crystalline forms of analogous compounds (e.g., triazine derivatives) to optimize stability and bioavailability. The target compound’s amorphous or crystalline state remains unstudied but could significantly impact formulation .

Discussion of Stereochemical Influences

Rivaroxaban’s (S)-enantiomer exhibits 100-fold greater Factor Xa inhibition than its (R)-form, emphasizing the role of stereochemistry . The target compound’s piperidine-4-ylmethyl group may introduce chirality at the 4-position carbon, depending on substituent symmetry. Enantiomeric resolution and activity assays are critical for future development.

Biological Activity

5-Chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of Piperidine and Pyridine Rings : These are synthesized through cyclization reactions.
  • Attachment to Thiophene Ring : Nucleophilic substitution reactions facilitate the attachment of the piperidine and pyridine rings to the thiophene nucleus.
  • Final Coupling : The intermediate compounds are coupled under specific conditions to yield the final product.

Antiproliferative and Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound and its derivatives. For instance, a related study demonstrated that compounds with similar structures exhibited significant inhibition against various cancer cell lines, with reported GI50 values in the nanomolar range. The most potent derivatives showed IC50 values comparable to established anticancer agents like erlotinib, indicating their potential as anticancer therapeutics .

CompoundGI50 (nM)IC50 (nM)Target
5-Chloro derivative3868EGFR
Erlotinib-80EGFR

The biological mechanisms underlying the activity of this compound involve:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes and disease states .
  • Antibacterial Activity : The compound exhibits antibacterial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating bacterial infections .

Case Studies

  • Anticancer Study : A study involving a series of derivatives indicated that modifications in the substituent patterns significantly influenced antiproliferative activity. The most active compounds were those with specific piperidine substitutions, enhancing their interaction with cancer cell targets .
  • Antibacterial Study : Another research effort focused on evaluating the antibacterial efficacy of related compounds against clinical isolates. Results showed promising activity, particularly against multi-drug resistant strains .

Q & A

Basic: What synthetic strategies are commonly employed for 5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide, and how can reaction yields be optimized?

Answer:
Typical synthetic routes involve coupling thiophene-2-carboxylic acid derivatives with amine-containing intermediates. For example, a multi-step protocol may include:

  • Amide bond formation : Use coupling agents like HATU or EDC/HOBt in anhydrous dichloromethane (DCM) or DMF under nitrogen .
  • Piperidine functionalization : Introduce the pyridin-4-yl group via nucleophilic substitution or reductive amination, optimizing pH (e.g., NaOH in DCM) and temperature (0–25°C) to minimize side products .
  • Purification : Employ column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity .
    Yield optimization focuses on stoichiometric control (1.2–1.5 equivalents of amine), inert atmospheres, and real-time monitoring via TLC or HPLC .

Advanced: How can discrepancies between computational predictions and experimental binding affinities for this compound be resolved?

Answer:
Contradictions often arise from:

  • Solvent effects : Computational models (e.g., molecular docking using AutoDock Vina) may neglect solvent interactions. Validate with molecular dynamics (MD) simulations in explicit water .
  • Protein flexibility : Use ensemble docking to account for receptor conformational changes .
  • Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under physiological pH and ionic strength to correlate in silico data .
    Cross-validate with mutagenesis studies to identify critical binding residues .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

  • Spectroscopy :
    • NMR : 1^1H/13^{13}C NMR in DMSO-d6 to confirm proton environments and carbon骨架 .
    • FT-IR : Verify carbonyl (C=O, ~1650–1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups .
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity ≥98% .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 366.08) .

Advanced: How can researchers determine the solid-state conformation and intermolecular interactions of this compound?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., methanol/chloroform). Analyze hydrogen bonding (e.g., N–H⋯O/N interactions) and π-π stacking between pyridine and thiophene rings .
  • Powder XRD : Compare experimental patterns with simulated data from SC-XRD to detect polymorphs .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions and stability up to 250°C .

Basic: What computational tools are suitable for predicting this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition .
  • Molecular docking : AutoDock or Glide for preliminary binding mode analysis against targets like kinase enzymes .
  • Quantum mechanics (QM) : Gaussian 16 for optimizing geometries and calculating electrostatic potential maps .

Advanced: How to design experiments assessing selectivity across structurally similar receptors (e.g., kinase isoforms)?

Answer:

  • Panel screening : Test against recombinant enzymes (e.g., 10 kinase isoforms) at 1–10 µM concentrations. Use ATP-concentration-matched assays to avoid false positives .
  • Structure-activity relationship (SAR) : Synthesize analogs with modifications to the piperidine-pyridine moiety. Compare IC50_{50} values to identify critical substituents .
  • Cryo-EM or X-ray crystallography : Resolve compound-bound receptor structures to map selectivity-determining regions .

Basic: What protocols ensure compound stability during storage and handling?

Answer:

  • Storage : Lyophilize and store at –20°C in amber vials under argon. Monitor degradation via HPLC every 6 months .
  • Solution stability : Prepare fresh solutions in DMSO (≤10 mM) and avoid freeze-thaw cycles. Check for precipitate formation under pH 3–9 buffers .

Advanced: How to characterize polymorphic forms arising from different crystallization conditions?

Answer:

  • Solvent screening : Crystallize from 10+ solvent systems (e.g., acetonitrile, THF, ethyl acetate). Compare DSC thermograms and PXRD patterns .
  • Raman spectroscopy : Detect subtle conformational differences (e.g., C=O stretching shifts) between polymorphs .
  • Dissolution testing : Evaluate bioavailability differences using USP Apparatus II (50 rpm, 37°C) in simulated gastric fluid .

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